molecular formula C18H15BrN2O4 B14933175 3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B14933175
M. Wt: 403.2 g/mol
InChI Key: QQKBSKZTUTXPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-bromophenyl group and two methoxy groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(4-bromophenyl)-2-oxoethyl bromide and 6,7-dimethoxyquinazolin-4(3H)-one.

    Condensation Reaction: The key step involves the condensation of 2-(4-bromophenyl)-2-oxoethyl bromide with 6,7-dimethoxyquinazolin-4(3H)-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.

    Cyclization Reactions: The presence of the quinazolinone core allows for cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation Products: Quinazolinone derivatives with higher oxidation states.

    Cyclization Products: Fused ring systems with enhanced biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyrimidin-4(3H)-one: A compound with a similar structure but different substituents, leading to distinct biological activities.

    3-(4-bromophenyl)-3-hydroxy-7-trifluoromethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-5-one: Another related compound with a fused ring system.

Uniqueness

3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C18H15BrN2O4/c1-24-16-7-13-14(8-17(16)25-2)20-10-21(18(13)23)9-15(22)11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3

InChI Key

QQKBSKZTUTXPFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.